molecular formula C13H15BrN2O B15362636 4-Bromo-6-methyl-1-tetrahydropyran-2-YL-indazole

4-Bromo-6-methyl-1-tetrahydropyran-2-YL-indazole

Cat. No.: B15362636
M. Wt: 295.17 g/mol
InChI Key: USSRWYFVAZILBN-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole is a chemical compound belonging to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole typically involves the following steps:

  • Bromination: The starting material, 6-methylindazole, undergoes bromination to introduce the bromo group at the 4-position.

  • Tetrahydropyran Formation: The brominated indazole is then reacted with tetrahydropyran to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the highest efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the indazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized indazoles, reduced indazoles, and substituted indazoles with different functional groups.

Scientific Research Applications

4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in biological studies to understand its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole is compared with other similar compounds to highlight its uniqueness:

  • 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole: This compound has a chlorine atom instead of a methyl group at the 6-position, leading to different chemical and biological properties.

  • This compound (without bromo group): The absence of the bromo group results in a different reactivity profile and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.

Biological Activity

4-Bromo-6-methyl-1-tetrahydropyran-2-YL-indazole is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a bromine atom and a tetrahydropyran moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN2O, with a molecular weight of approximately 284.16 g/mol. The presence of the bromine atom at position four and the methyl group at position six contributes to its distinct reactivity and biological properties.

Structural Features

FeatureDescription
Molecular FormulaC12H14BrN2O
Molecular Weight284.16 g/mol
Key Functional GroupsBromine, Tetrahydropyran ring

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit abnormal cell growth, making it a candidate for cancer treatment. The mechanism appears to involve interference with cellular proliferation pathways .
  • Antimicrobial Effects : Some derivatives have shown potential antimicrobial activity against various pathogens, indicating that modifications in the structure can enhance efficacy against specific bacterial strains.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, it may act on enzyme systems involved in metabolic pathways critical for cell survival and proliferation.

Case Studies

A series of studies have been conducted to evaluate the biological impact of this compound:

  • Study on Anticancer Efficacy :
    • Objective : To assess the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : Cell viability assays were performed on various cancer cell lines (e.g., A549 lung cancer cells).
    • Findings : The compound exhibited significant cytotoxicity at concentrations above 10 µM, suggesting potential as an anticancer agent .
  • Antimicrobial Activity Assessment :
    • Objective : To determine the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to test susceptibility.
    • Findings : The compound showed moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

Understanding how this compound compares with structurally similar compounds can provide insights into its unique properties.

Compound NameStructural FeaturesBiological Activity
4-Bromo-indazoleLacks tetrahydropyran ringLimited anticancer properties
7-Methoxy-indazoleNo bromo substituentEnhanced solubility but lower potency
4-Bromo-7-methoxy-1-tetrahydropyran-2-YL-indazoleAdditional methoxy groupBroader spectrum of biological activity

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

4-bromo-6-methyl-1-(oxan-2-yl)indazole

InChI

InChI=1S/C13H15BrN2O/c1-9-6-11(14)10-8-15-16(12(10)7-9)13-4-2-3-5-17-13/h6-8,13H,2-5H2,1H3

InChI Key

USSRWYFVAZILBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2C3CCCCO3)C(=C1)Br

Origin of Product

United States

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